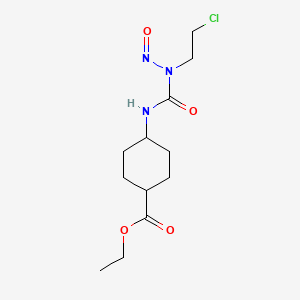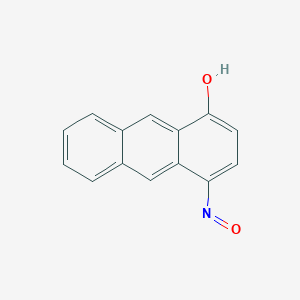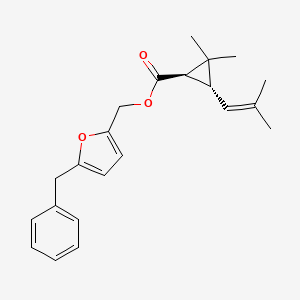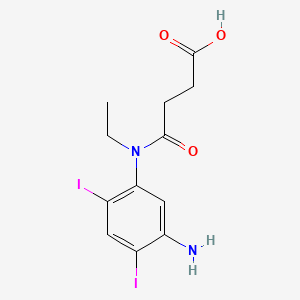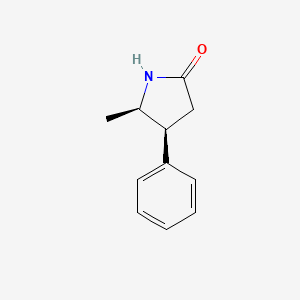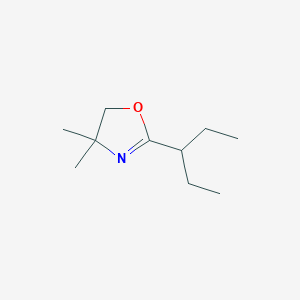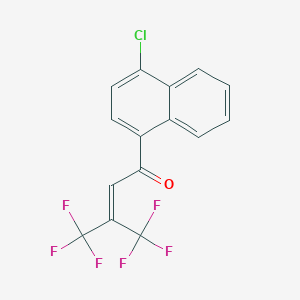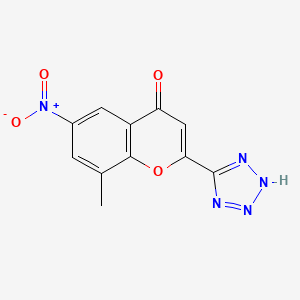
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the nitro and methyl groups through nitration and alkylation reactions, respectively. The tetrazolyl group is then introduced via a cyclization reaction involving azide and nitrile precursors under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction of the nitro group produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The tetrazolyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The overall mechanism depends on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound, lacking the nitro, methyl, and tetrazolyl groups.
8-Methyl-4H-1-Benzopyran-4-one: Similar structure but without the nitro and tetrazolyl groups.
6-Nitro-4H-1-Benzopyran-4-one: Contains the nitro group but lacks the methyl and tetrazolyl groups.
2-(1H-Tetrazol-5-yl)-4H-1-Benzopyran-4-one: Features the tetrazolyl group but lacks the nitro and methyl groups.
Uniqueness
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, the methyl group influences its steric and electronic characteristics, and the tetrazolyl group provides additional sites for interaction with biological targets. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
38243-76-4 |
|---|---|
Fórmula molecular |
C11H7N5O4 |
Peso molecular |
273.20 g/mol |
Nombre IUPAC |
8-methyl-6-nitro-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H7N5O4/c1-5-2-6(16(18)19)3-7-8(17)4-9(20-10(5)7)11-12-14-15-13-11/h2-4H,1H3,(H,12,13,14,15) |
Clave InChI |
MOCDFTDGVGUZIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OC(=CC2=O)C3=NNN=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



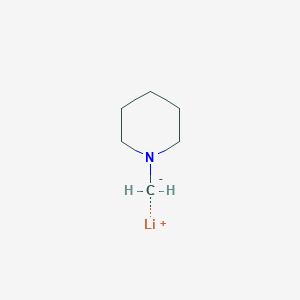
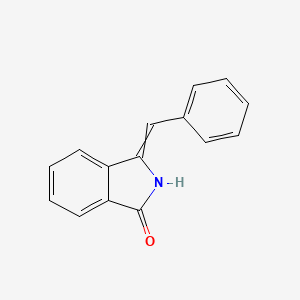
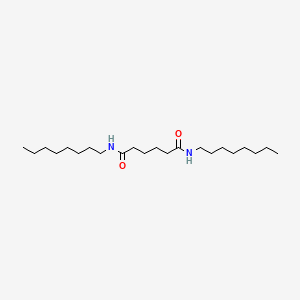
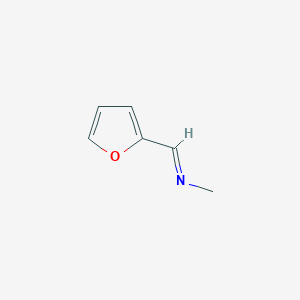
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
